CID 6336267
Description
Properties
CAS No. |
14691-44-2 |
|---|---|
Molecular Formula |
Ge3H8 |
Molecular Weight |
226 g/mol |
InChI |
InChI=1S/2GeH3.GeH2/h2*1H3;1H2 |
InChI Key |
WKUCITQAVDZGQR-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2] |
Canonical SMILES |
[GeH3].[GeH3].[GeH2] |
Synonyms |
trigermane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trigermane can be synthesized through several methods. One common approach involves the reduction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces a mixture of germanium hydrides, including CID 6336267. Another method involves the reaction of germane (GeH₄) with germanium dihalides under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common compared to other germanium hydrides. it can be produced using similar methods to those used in laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trigermane undergoes various chemical reactions, including:
Oxidation: Trigermane can be oxidized to form germanium oxides. This reaction typically occurs at elevated temperatures.
Reduction: Trigermane can be reduced to form simpler germanium hydrides, such as digermane (Ge₂H₆) and germane (GeH₄).
Substitution: Trigermane can undergo substitution reactions with halogens, leading to the formation of germanium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). These reactions are typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) and bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Digermane (Ge₂H₆) and germane (GeH₄).
Substitution: Germanium halides such as germanium tetrachloride (GeCl₄) and germanium tetrabromide (GeBr₄).
Scientific Research Applications
Trigermane has several scientific research applications, including:
Materials Science: Trigermane is used in the deposition of germanium-containing thin films, which are important in the production of semiconductors and electronic devices.
Semiconductor Technology: Trigermane is utilized in chemical vapor deposition (CVD) processes to create high-purity germanium layers for use in transistors, diodes, and other semiconductor components.
Nanotechnology: Trigermane is explored for its potential in the synthesis of germanium nanostructures, which have applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of CID 6336267 involves its decomposition and interaction with other chemical species. In chemical vapor deposition processes, this compound decomposes at elevated temperatures to release germanium atoms, which then deposit onto a substrate to form thin films. The molecular targets and pathways involved in these processes depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Research Findings and Challenges
- Methodological Gaps : and emphasize rigorous analytical workflows (e.g., mass spectrometry, IUPAC naming) for compound comparison, which are absent for CID 6336267 .
- Data Limitations: The lack of spectral or pharmacological data for this compound precludes meaningful benchmarking against known analogs.
- Ethical and Regulatory Considerations: As noted in and , comparative studies must address reproducibility and academic integrity to avoid misrepresentation .
5. Conclusion
The absence of this compound in the provided evidence underscores the need for targeted literature reviews or experimental characterization. The methodologies outlined here—structural analysis, environmental/biological impact assessment, and regulatory compliance—provide a template for future studies once data on this compound becomes available. Researchers should consult updated repositories like PubChem, Scopus , or specialized journals (e.g., Journal of Cheminformatics ) to fill these gaps.
Notes:
- The term "this compound" may require verification for accuracy in PubChem.
- Ethical guidelines from and were followed to ensure academic rigor .
Q & A
Q. How do I design a study to validate computational predictions of this compound’s binding affinity?
- Methodological Answer :
- Perform molecular docking simulations (e.g., AutoDock Vina) and validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
- Compare in silico binding energies with empirical dissociation constants (Kd).
- Use mutational analysis to test predicted residue interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
